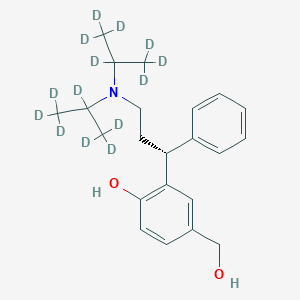
(R)-Hydroxytolterodine-d14
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-Hydroxytolterodine-d14 is a deuterated form of ®-Hydroxytolterodine, a metabolite of the drug tolterodine. Tolterodine is an antimuscarinic agent used to treat overactive bladder. The deuterated form, ®-Hydroxytolterodine-d14, is labeled with deuterium, a stable isotope of hydrogen, which can be used in various scientific studies to trace the compound’s metabolic pathways and interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-Hydroxytolterodine-d14 involves several steps, starting from commercially available starting materials. The key steps include:
Deuteration: Introduction of deuterium atoms into the precursor molecule.
Hydroxylation: Introduction of a hydroxyl group to form the hydroxytolterodine structure.
Chiral Resolution: Separation of the ®-enantiomer from the (S)-enantiomer to obtain ®-Hydroxytolterodine-d14.
Industrial Production Methods
Industrial production of ®-Hydroxytolterodine-d14 typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Catalytic Deuteration: Using a deuterium gas and a catalyst to replace hydrogen atoms with deuterium.
Chromatographic Separation: Using high-performance liquid chromatography (HPLC) to separate the desired ®-enantiomer from the mixture.
Chemical Reactions Analysis
Types of Reactions
®-Hydroxytolterodine-d14 can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding ketones or aldehydes.
Reduction: Conversion to alcohols or amines.
Substitution: Replacement of functional groups with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
®-Hydroxytolterodine-d14 has several scientific research applications, including:
Pharmacokinetic Studies: Used to trace the metabolic pathways of tolterodine and its metabolites in the body.
Drug Development: Used in the development of new antimuscarinic agents with improved efficacy and safety profiles.
Biological Studies: Used to study the interactions of tolterodine and its metabolites with muscarinic receptors in the bladder.
Industrial Applications: Used in the production of deuterated drugs for improved stability and reduced metabolic degradation.
Mechanism of Action
®-Hydroxytolterodine-d14 exerts its effects by binding to muscarinic receptors in the bladder, inhibiting the action of acetylcholine. This leads to relaxation of the bladder muscles and reduction of urinary urgency and frequency. The molecular targets involved include the M2 and M3 muscarinic receptors, which play a key role in bladder contraction.
Comparison with Similar Compounds
Similar Compounds
Tolterodine: The parent compound, used to treat overactive bladder.
Fesoterodine: Another antimuscarinic agent with similar effects.
Oxybutynin: A non-selective antimuscarinic agent used for bladder control.
Uniqueness
®-Hydroxytolterodine-d14 is unique due to its deuterium labeling, which allows for detailed pharmacokinetic and metabolic studies. The deuterium atoms provide stability and reduce the rate of metabolic degradation, making it a valuable tool in drug development and research.
Properties
Molecular Formula |
C22H31NO2 |
|---|---|
Molecular Weight |
355.6 g/mol |
IUPAC Name |
2-[(1R)-3-[bis(1,1,1,2,3,3,3-heptadeuteriopropan-2-yl)amino]-1-phenylpropyl]-4-(hydroxymethyl)phenol |
InChI |
InChI=1S/C22H31NO2/c1-16(2)23(17(3)4)13-12-20(19-8-6-5-7-9-19)21-14-18(15-24)10-11-22(21)25/h5-11,14,16-17,20,24-25H,12-13,15H2,1-4H3/t20-/m1/s1/i1D3,2D3,3D3,4D3,16D,17D |
InChI Key |
DUXZAXCGJSBGDW-KHYGHPPDSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])N(CC[C@H](C1=CC=CC=C1)C2=C(C=CC(=C2)CO)O)C([2H])(C([2H])([2H])[2H])C([2H])([2H])[2H] |
Canonical SMILES |
CC(C)N(CCC(C1=CC=CC=C1)C2=C(C=CC(=C2)CO)O)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




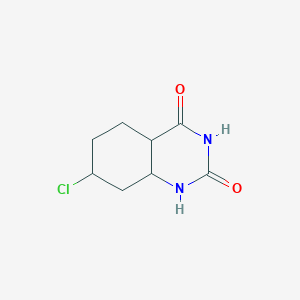
![N'-[(6-chloro-1,3-benzodioxol-5-yl)methyl]-N'-(furan-2-ylmethyl)-N,N-dimethylpropane-1,3-diamine](/img/structure/B12365068.png)
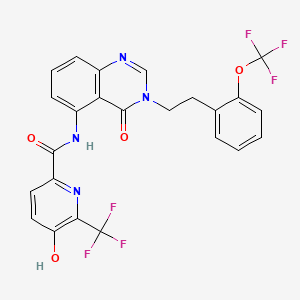
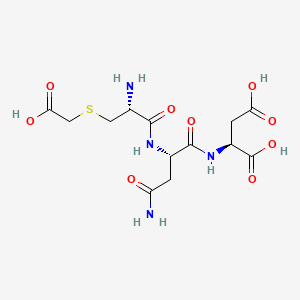

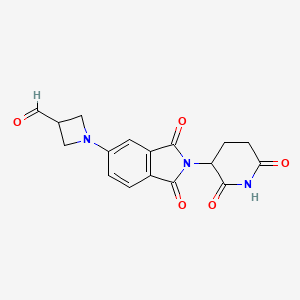

![9-[(1S,3R,4S)-4-hydroxy-3-(hydroxymethyl)-2-methylidenecyclopentyl]-2-imino-5H-purin-6-one](/img/structure/B12365102.png)
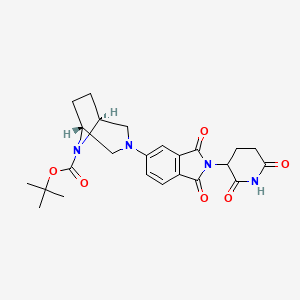

![8-Azabicyclo[3.2.1]octane-2,8-dicarboxylic acid, 8-(1,1-dimethylethyl) ester](/img/structure/B12365114.png)
![(Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxy-5-[3-(trifluoromethyl)phenyl]pent-1-enyl]cyclopentyl]hept-5-enoic acid](/img/structure/B12365116.png)
